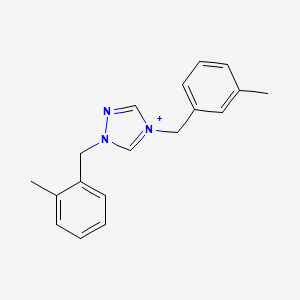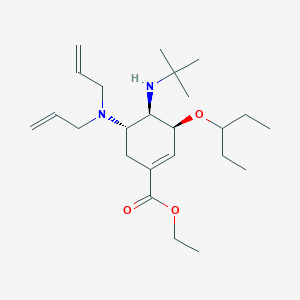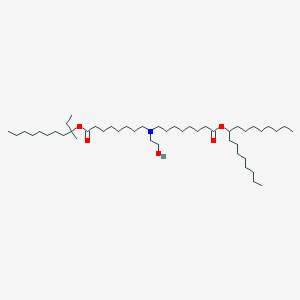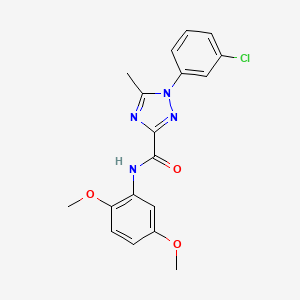![molecular formula C12H12N8O B13368415 3-(1H-tetraazol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B13368415.png)
3-(1H-tetraazol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-tetraazol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide is a compound that features both tetrazole and triazole moieties. These heterocyclic structures are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of these nitrogen-rich rings imparts unique chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetraazol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide typically involves the formation of the tetrazole and triazole rings followed by their coupling to the propanamide backbone. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the tetrazole ring can be synthesized by reacting an azide with a nitrile, while the triazole ring can be formed through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
3-(1H-tetraazol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .
科学研究应用
3-(1H-tetraazol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
作用机制
The mechanism of action of 3-(1H-tetraazol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets. The nitrogen-rich rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: This compound also features tetrazole and triazole rings and is known for its high thermal stability and low sensitivity.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another compound with a triazole ring, used in anticancer research.
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
属性
分子式 |
C12H12N8O |
|---|---|
分子量 |
284.28 g/mol |
IUPAC 名称 |
3-(tetrazol-1-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]propanamide |
InChI |
InChI=1S/C12H12N8O/c21-11(4-5-20-8-15-18-19-20)16-10-3-1-2-9(6-10)12-13-7-14-17-12/h1-3,6-8H,4-5H2,(H,16,21)(H,13,14,17) |
InChI 键 |
QFNLLRLZVLUXKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)CCN2C=NN=N2)C3=NC=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368334.png)
![3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368340.png)

![N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13368343.png)
![Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13368351.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13368370.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2,2-trifluoroacetamide](/img/structure/B13368376.png)



![N-{4-chloro-3-[(2-ethoxyanilino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B13368397.png)
![3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione](/img/structure/B13368402.png)

